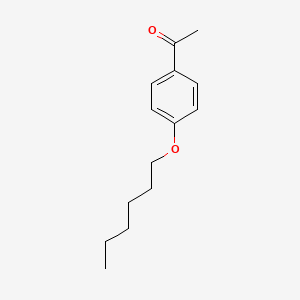![molecular formula C11H12O4 B13995511 3-[2-(Carboxymethyl)phenyl]propanoic acid CAS No. 70526-40-8](/img/structure/B13995511.png)
3-[2-(Carboxymethyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Carboxymethyl)phenyl]propanoic acid is an aromatic carboxylic acid with the molecular formula C11H12O4. It is known for its role in various chemical reactions and its applications in scientific research. This compound is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Carboxymethyl)phenyl]propanoic acid can be achieved through several methods. One common approach involves the reaction of β-tetralone with potassium superoxide (KO2) in toluene, which leads to the formation of the desired product . Another method includes the use of zinc bromide as a catalyst in the reaction, which results in a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Carboxymethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-[2-(Carboxymethyl)phenyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Wirkmechanismus
The mechanism of action of 3-[2-(Carboxymethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpropanoic acid: This compound has a similar structure but lacks the carboxymethyl group.
2-(3-(Carboxymethyl)-4-(phenylthio)-phenyl)propanoic acid: This compound has a phenylthio group attached to the aromatic ring, which imparts different chemical properties and applications.
Uniqueness
3-[2-(Carboxymethyl)phenyl]propanoic acid is unique due to the presence of the carboxymethyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Eigenschaften
CAS-Nummer |
70526-40-8 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3-[2-(carboxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-5-8-3-1-2-4-9(8)7-11(14)15/h1-4H,5-7H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
LZPGSXFZWFECCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


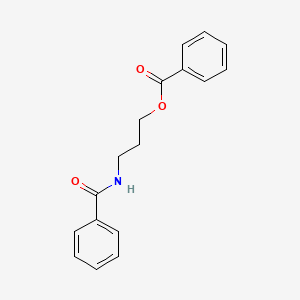
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
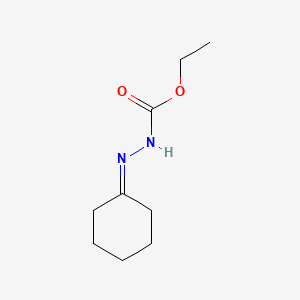
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)
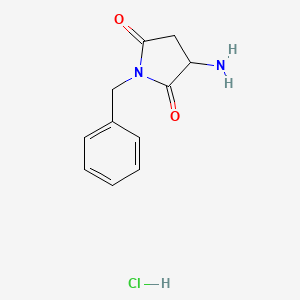
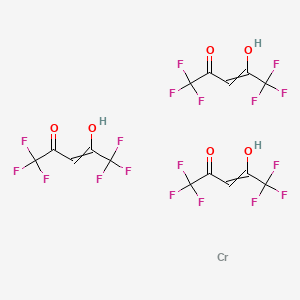
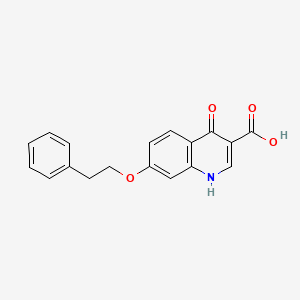
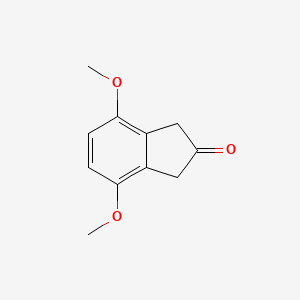
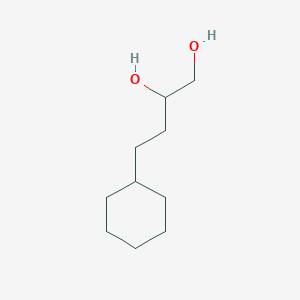
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
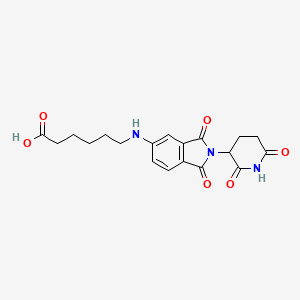
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
